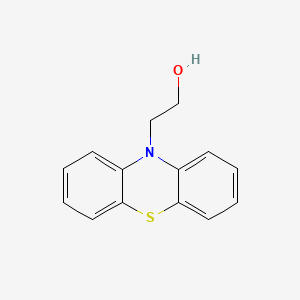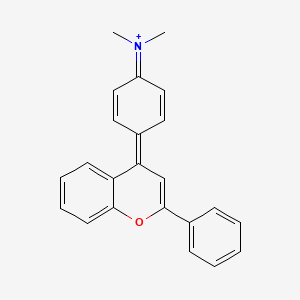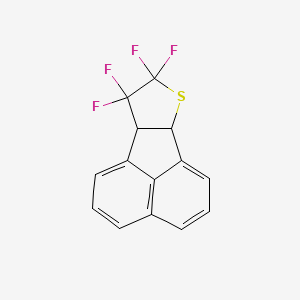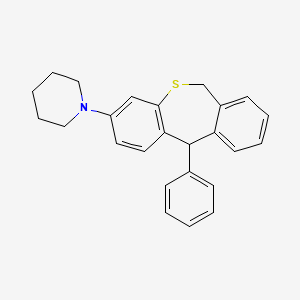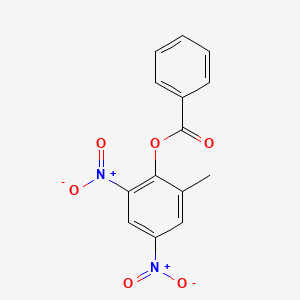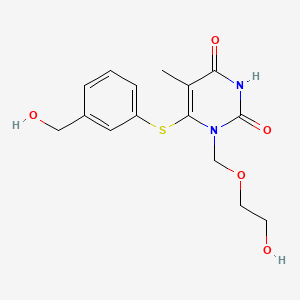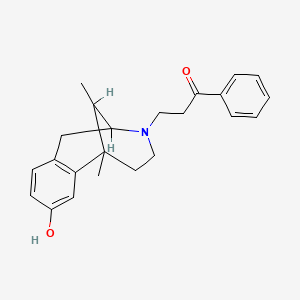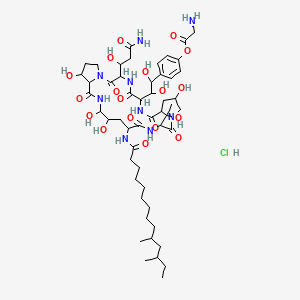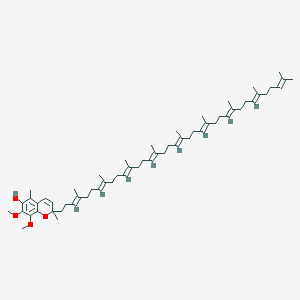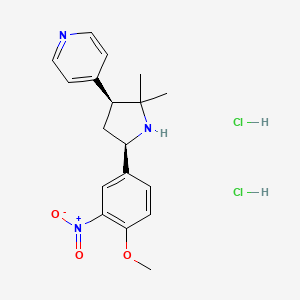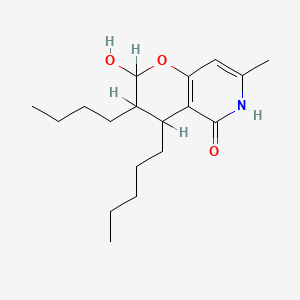
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol is a complex organic compound belonging to the class of pyrano[3,2-c]pyridine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization reactions. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile in the presence of a base can lead to the formation of the desired pyrano[3,2-c]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrano[2,3-b]quinoline derivatives
- Benzo[h]pyrano[2,3-b]quinoline derivatives
- 4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-dione
Uniqueness
3-Butyl-7-methyl-4-pentyl-3,4-dihydro-2H-pyrano(3,2-c)pyridine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl, methyl, and pentyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
59304-64-2 |
|---|---|
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3-butyl-2-hydroxy-7-methyl-4-pentyl-2,3,4,6-tetrahydropyrano[3,2-c]pyridin-5-one |
InChI |
InChI=1S/C18H29NO3/c1-4-6-8-10-13-14(9-7-5-2)18(21)22-15-11-12(3)19-17(20)16(13)15/h11,13-14,18,21H,4-10H2,1-3H3,(H,19,20) |
Clé InChI |
XYEMAWINWUXDNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(C(OC2=C1C(=O)NC(=C2)C)O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



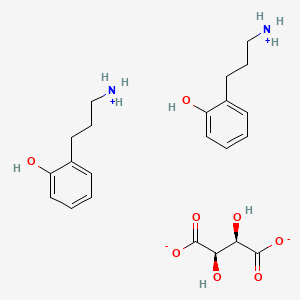
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)

